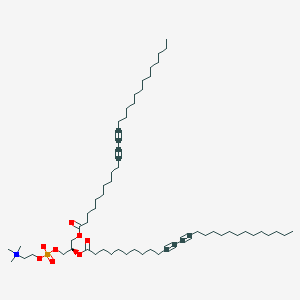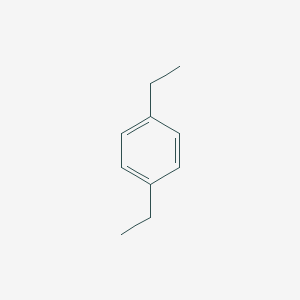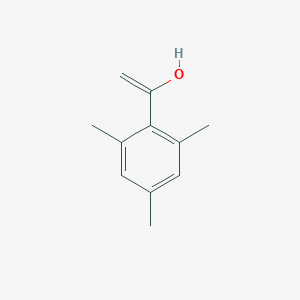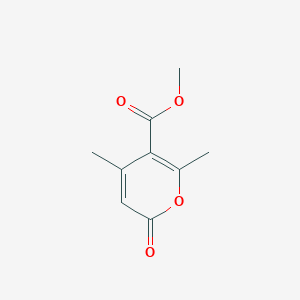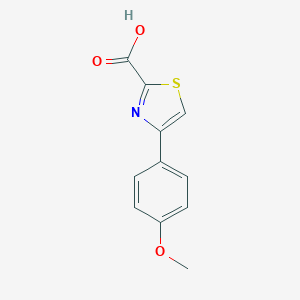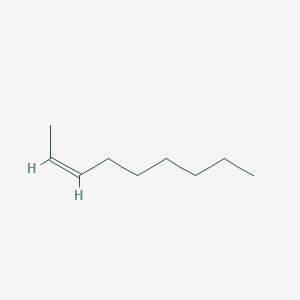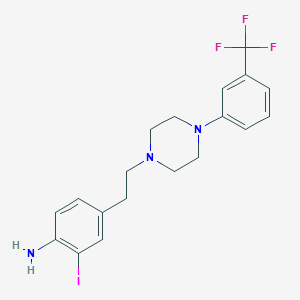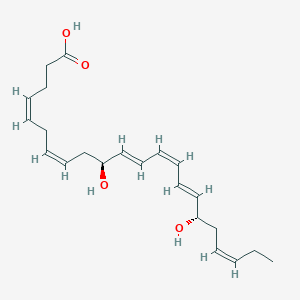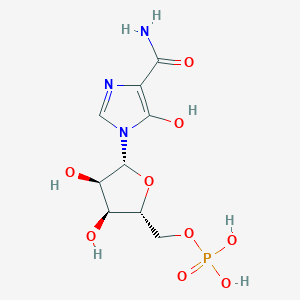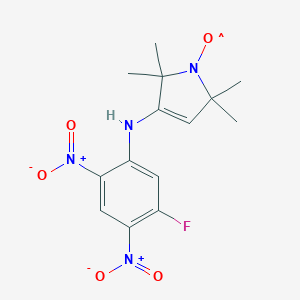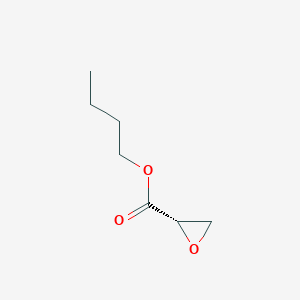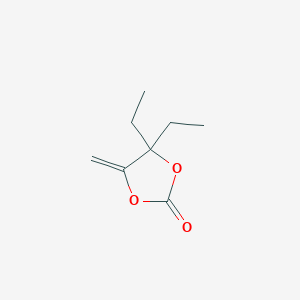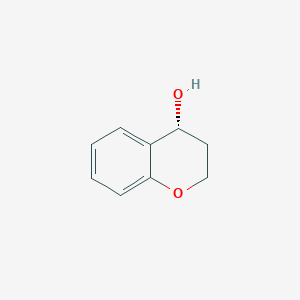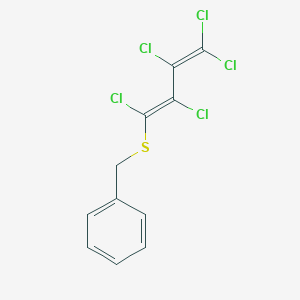
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide, also known as benzyl PCBS, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). It is a highly toxic and persistent environmental pollutant that is classified as a priority toxic chemical by the US Environmental Protection Agency (EPA). Benzyl PCBS is widely used in industry as a flame retardant, plasticizer, and lubricant additive. However, its toxic effects on human health and the environment have raised serious concerns, leading to increased research on its synthesis, mechanism of action, and potential applications.
作用机制
The toxic effects of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS are primarily attributed to its ability to interact with cellular components, such as proteins, lipids, and nucleic acids. Benzyl PCBS can bind to the aryl hydrocarbon receptor (AhR) and activate downstream signaling pathways, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines. It can also disrupt cellular membranes and alter the function of ion channels and transporters, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
Benzyl PCBS has been shown to induce a wide range of biochemical and physiological effects in various experimental models. It can cause oxidative stress, DNA damage, and apoptosis in liver cells, leading to liver damage and dysfunction. It can also suppress immune function by inhibiting the production of cytokines and impairing the function of immune cells, such as T cells and natural killer cells. Benzyl PCBS can also interfere with the development of the nervous system and cause developmental abnormalities, such as neural tube defects and cognitive impairment.
实验室实验的优点和局限性
Benzyl PCBS has several advantages for use in laboratory experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. It is also highly toxic and can induce a wide range of toxic effects in various experimental models, making it a useful reference compound for the evaluation of the toxic effects of other PCBs and related compounds. However, its high toxicity also poses limitations for its use in laboratory experiments, as it requires careful handling and disposal to minimize the risk of exposure to researchers and the environment.
未来方向
There are several potential future directions for research on Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS. One direction is to further investigate its mechanism of action and the molecular targets involved in its toxicity. This could provide insights into the development of new therapeutic strategies for the treatment of PCB-induced toxicity. Another direction is to explore its potential applications in environmental remediation, such as the degradation of PCBs in contaminated soil and water. Finally, more research is needed to evaluate the potential health risks associated with exposure to Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS and other PCBs, particularly in vulnerable populations such as children and pregnant women.
合成方法
Benzyl PCBS can be synthesized by the reaction of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide chloride with pentachlorobutadiene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group of Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide chloride is replaced by the pentachlorobutadienyl group of pentachlorobutadiene. The resulting product is then purified by distillation or chromatography to obtain pure Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide PCBS.
科学研究应用
Benzyl PCBS has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and environmental science. It is commonly used as a reference compound for the evaluation of the toxic effects of other PCBs and related compounds. Benzyl PCBS has been shown to induce a wide range of toxic effects in various experimental models, including liver damage, immune dysfunction, and developmental abnormalities.
属性
CAS 编号 |
111959-96-7 |
|---|---|
产品名称 |
Benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide |
分子式 |
C22H14Cl10S-2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C11H7Cl5S/c12-8(10(14)15)9(13)11(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9- |
InChI 键 |
QJFIVSFKNIWFSR-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
SMILES |
C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
同义词 |
enzyl pentachlorobuta-1,3-dienyl sulfide benzylpentachlorobuta-1,3-dienyl sulfide BPCBDS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



